molecular formula C9H10N2O4 B4117586 2-methoxy-N-(4-nitrophenyl)acetamide

2-methoxy-N-(4-nitrophenyl)acetamide

Cat. No. B4117586
M. Wt: 210.19 g/mol
InChI Key: WTUYBONQHDGSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08901315B2

Procedure details

To a mixture solution of 384 μL (5.0 mmol) of methoxyacetic acid and 691 mg (5.0 mmol) of p-nitroaniline in 10 mL of dichloromethane were added 1.53 mg (5.5 mmol) of 2-chloro-1,3-dimethyl imidazolium hexafluorophosphate and 1.53 mL (11.0 mmol) of triethylamine, and the mixture was refluxed for 7 hours. Then, the reaction mixture was extracted with ethyl acetate, the extract was washed with water and saturated saline solution, then, dried over with anhydrous sodium sulfate. The solvent was removed under reduced pressure and the residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=2/1) to give 750 mg (71%) of the title compound.
Quantity
384 μL
Type
reactant
Reaction Step One
Quantity
691 mg
Type
reactant
Reaction Step One
Name
2-chloro-1,3-dimethyl imidazolium hexafluorophosphate
Quantity
1.53 mg
Type
reactant
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]([OH:6])=O.[N+:7]([C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1)([O-:9])=[O:8].F[P-](F)(F)(F)(F)F.ClC1N(C)C=C[N+]=1C.C(N(CC)CC)C>ClCCl>[CH3:1][O:2][CH2:3][C:4]([NH:14][C:13]1[CH:15]=[CH:16][C:10]([N+:7]([O-:9])=[O:8])=[CH:11][CH:12]=1)=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
384 μL
Type
reactant
Smiles
COCC(=O)O
Name
Quantity
691 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
2-chloro-1,3-dimethyl imidazolium hexafluorophosphate
Quantity
1.53 mg
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.ClC1=[N+](C=CN1C)C
Name
Quantity
1.53 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 7 hours
Duration
7 h
EXTRACTION
Type
EXTRACTION
Details
Then, the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with water and saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=2/1)

Outcomes

Product
Name
Type
product
Smiles
COCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.